

Tanshinol vs. Ligustrazine for Stable Angina: A Comparative Efficacy Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of Tanshinol and ligustrazine in the management of stable angina. The analysis is based on available clinical data and preclinical mechanistic studies, with a focus on quantitative outcomes and experimental methodologies.

Efficacy Data Summary

The following table summarizes the clinical efficacy data for Tanshinol (in combination with ligustrazine) and ligustrazine as adjunctive therapies for angina pectoris. It is important to note that these findings are derived from separate meta-analyses and do not represent a direct head-to-head comparison.



Efficacy Endpoint	Tanshinol (with Ligustrazine) for Stable Angina	Ligustrazine for Angina Pectoris
Symptom Improvement	Relative Risk (RR) = 1.24 (95% CI: 1.20 to 1.29, P < 0.01)[1][2]	Odds Ratio (OR) = 3.59 (95% CI: 2.39 to 5.40)[3][4]
ECG Improvement	RR = 1.29 (95% CI: 1.19 to 1.40, P < 0.01)[1][2]	OR = 3.42 (95% CI: 2.33 to 5.01)[3][4]
Nitroglycerin Consumption	Not Reported	Mean Difference (MD) = -0.14 (95% CI: -0.20 to -0.08) (for unstable angina)[5]
Fibrinogen Level	Not Reported	MD = -0.68 (95% CI: -0.9 to -0.46) (for unstable angina)[5]

Experimental Protocols

The data presented above are derived from systematic reviews and meta-analyses of multiple randomized controlled trials (RCTs). The general methodologies employed in these trials are outlined below.

General Clinical Trial Design for Stable Angina

- Study Design: Randomized, controlled trials (RCTs).
- Participant Population: Patients diagnosed with stable angina pectoris. Exclusion criteria
 typically included unstable angina, acute myocardial infarction, severe heart failure, and
 other serious comorbidities[2].
- Intervention:
 - Tanshinol/Ligustrazine Combination Group: Conventional anti-anginal medication plus a phytochemical medicine containing Tanshinol and ligustrazine[1][2].
 - Ligustrazine Group: Conventional anti-anginal drugs (e.g., nitrates, beta-blockers, calcium channel blockers, aspirin) plus ligustrazine injection[3][4]. The daily dosage of ligustrazine

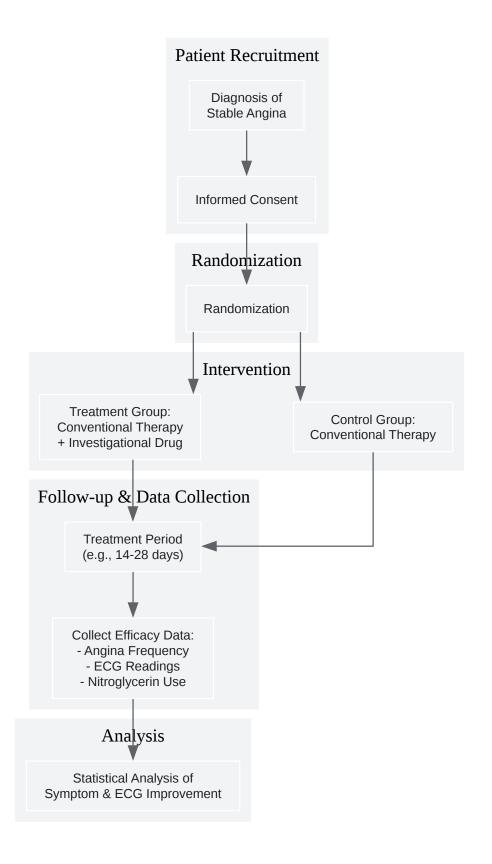


injection typically ranged from 80 to 240 mg[3].

- Control Group: Conventional anti-anginal medication alone[1][2][3][4].
- Treatment Duration: Varied across studies, generally ranging from 14 to 28 days[3].
- Outcome Measures:
 - Primary Outcomes:
 - Clinical Symptom Improvement: Assessed by the reduction in the frequency and severity of angina attacks.
 - Electrocardiogram (ECG) Improvement: Evaluated for changes in ST-segment depression and other ischemic markers.
 - Secondary Outcomes (in some studies):
 - Consumption of short-acting nitrates (e.g., nitroglycerin)[5].
 - Blood markers such as fibrinogen levels[5].

The workflow for a typical clinical trial included in these meta-analyses is depicted below.





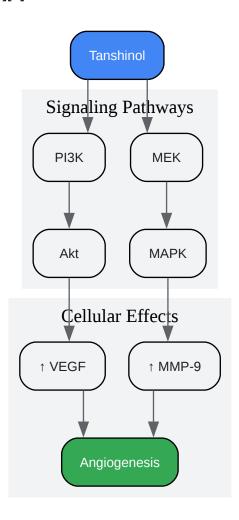
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Typical Clinical Trial Workflow



Mechanisms of Action & Signaling Pathways Tanshinol

Tanshinol, a key component of the botanical drug Dantonic®, is believed to exert its antianginal effects through multiple mechanisms, including the promotion of angiogenesis. This process is partly mediated by the activation of the Akt and MAPK signaling pathways, which leads to an increase in vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9)[6][7].



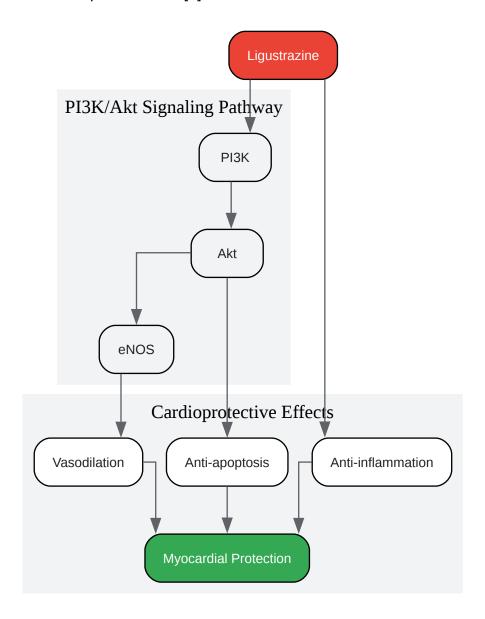
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Tanshinol Signaling Pathway

Ligustrazine



Ligustrazine has demonstrated cardioprotective effects through various mechanisms, including anti-inflammatory, anti-apoptotic, and antioxidant actions. One of the key pathways implicated in its mechanism is the PI3K/Akt signaling pathway. Activation of this pathway leads to the upregulation of endothelial nitric oxide synthase (eNOS), which plays a role in vasodilation and reducing myocardial injury[8]. Additionally, ligustrazine may exert its therapeutic effects by regulating the miR-181a-5p/STAT3 axis[9].



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Ligustrazine Signaling Pathway



In conclusion, both Tanshinol (in combination with ligustrazine) and ligustrazine, when used as adjunctive therapies, demonstrate significant efficacy in improving symptoms and ECG parameters in patients with angina. Their mechanisms of action involve distinct but overlapping signaling pathways that contribute to cardioprotection. However, the available evidence is primarily from studies where these agents are added to conventional treatments, and direct comparative trials are lacking. The quality of the evidence in the included meta-analyses was often rated as low, indicating a need for more high-quality, well-designed RCTs to confirm these findings and to directly compare the efficacy of these two compounds[1][2][3][4].

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